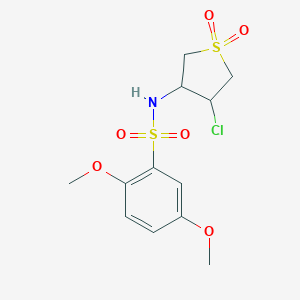

N-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-2,5-dimethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-2,5-dimethoxybenzenesulfonamide, commonly known as Clotrimazole, is a synthetic antifungal agent used to treat a variety of fungal infections. Clotrimazole belongs to the class of imidazole antifungals and is known to have a broad spectrum of activity against various fungal species.

Mecanismo De Acción

Clotrimazole inhibits the synthesis of ergosterol by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol. This results in the accumulation of toxic sterol intermediates, leading to disruption of the fungal cell membrane and ultimately cell death.

Biochemical and Physiological Effects:

Clotrimazole has been shown to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed after oral administration and is distributed throughout the body, including the skin, nails, and hair. Clotrimazole is metabolized in the liver and excreted in the urine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Clotrimazole is a widely used antifungal agent and has been extensively studied for its antifungal properties. It is relatively inexpensive and readily available, making it a popular choice for laboratory experiments. However, its broad spectrum of activity can make it difficult to isolate the effects of Clotrimazole on a specific fungal species.

Direcciones Futuras

1. Development of novel Clotrimazole derivatives with improved activity against drug-resistant fungal species.

2. Investigation of the potential of Clotrimazole as an anticancer agent due to its ability to disrupt cell membranes.

3. Exploration of the use of Clotrimazole in combination with other antifungal agents to improve efficacy and reduce the development of drug resistance.

4. Investigation of the mechanism of action of Clotrimazole on fungal biofilms.

5. Development of Clotrimazole-based formulations for topical and systemic administration.

Métodos De Síntesis

The synthesis of Clotrimazole involves the condensation of 2,4-dichlorobenzoic acid with 2-aminothiophenol to form 2-(2,4-dichlorophenylthio)-N-(4-chlorophenyl)acetamide. This intermediate is then reacted with 2,5-dimethoxybenzenesulfonyl chloride to form Clotrimazole.

Aplicaciones Científicas De Investigación

Clotrimazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. Its mechanism of action involves inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. Clotrimazole also disrupts the fungal cell membrane, leading to increased membrane permeability and ultimately cell death.

Propiedades

Nombre del producto |

N-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-2,5-dimethoxybenzenesulfonamide |

|---|---|

Fórmula molecular |

C12H16ClNO6S2 |

Peso molecular |

369.8 g/mol |

Nombre IUPAC |

N-(4-chloro-1,1-dioxothiolan-3-yl)-2,5-dimethoxybenzenesulfonamide |

InChI |

InChI=1S/C12H16ClNO6S2/c1-19-8-3-4-11(20-2)12(5-8)22(17,18)14-10-7-21(15,16)6-9(10)13/h3-5,9-10,14H,6-7H2,1-2H3 |

Clave InChI |

HVRRXQGATQYABM-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CS(=O)(=O)CC2Cl |

SMILES canónico |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CS(=O)(=O)CC2Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B299278.png)

![N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B299279.png)

![N-{3-[N-({2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B299280.png)

![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B299282.png)

![4-[5-({2-[(2-Bromo-phenyl)-methanesulfonyl-amino]-acetyl}-hydrazonomethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B299283.png)

![N-[4-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B299285.png)

![N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B299286.png)

![N-(2-bromophenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B299287.png)

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299290.png)

![N-(2-chlorophenyl)-N-[2-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B299292.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B299294.png)

![N-(2-ethoxyphenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide](/img/structure/B299295.png)

![N-{2-[2-(1,2-dihydro-5-acenaphthylenylmethylene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B299296.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B299297.png)